molecular formula C20H20BrN3O2 B2854592 1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone CAS No. 1903635-26-6

1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Cat. No.: B2854592
CAS No.: 1903635-26-6
M. Wt: 414.303
InChI Key: RPURHTSTYFAEEG-UHFFFAOYSA-N
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Description

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a heterocyclic compound featuring:

  • A pyrrolidine ring substituted at position 3 with a 5-bromopyridin-2-yloxy group.
  • An ethanone backbone connected to a 1-methylindole moiety at position 3. This structure combines electron-deficient pyridine (due to bromine) with the aromatic indole system, making it a candidate for pharmaceutical or materials science applications. Its synthesis likely involves coupling bromopyridine derivatives with pyrrolidine intermediates and indole-containing precursors .

Properties

IUPAC Name

1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(1-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O2/c1-23-12-14(17-4-2-3-5-18(17)23)10-20(25)24-9-8-16(13-24)26-19-7-6-15(21)11-22-19/h2-7,11-12,16H,8-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPURHTSTYFAEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)OC4=NC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone typically involves several steps:

  • Formation of Pyrrolidinyl Intermediate: : This is achieved by reacting pyrrolidine with an appropriate reactant under controlled conditions to introduce the 3-(5-bromopyridin-2-yl)oxy substituent.

  • Indole Derivative Synthesis: : The indole core is synthesized via established methods such as Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

  • Coupling Reaction: : The final step involves the coupling of the indole derivative with the pyrrolidinyl intermediate under specific reaction conditions like using coupling agents (e.g., EDC, DCC) to obtain the target compound.

Industrial Production Methods

For large-scale industrial production, similar synthetic routes are employed but optimized for higher yields and cost-effectiveness. This involves:

  • Optimization of Reaction Conditions: : Temperature, solvents, and reaction times are adjusted to maximize yield and purity.

  • Catalyst Utilization: : Industrial synthesis may employ catalysts to accelerate reaction rates and improve efficiency.

  • Purification Techniques: : Advanced purification methods such as column chromatography and recrystallization are used to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

  • Oxidation: : Commonly with reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

  • Reduction: : Use of reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

  • Substitution: : Nucleophilic and electrophilic substitution reactions, where substituents on the aromatic rings are replaced with other functional groups under mild to harsh conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or neutral medium.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Reagents like halogens, acids, or bases in polar or nonpolar solvents depending on the desired reaction pathway.

Major Products

  • Oxidized Derivatives: : Formation of ketones, aldehydes, or carboxylic acids.

  • Reduced Derivatives: : Formation of alcohols or amines.

  • Substitution Products: : Halogenated, nitrated, or alkylated derivatives of the compound.

Scientific Research Applications

1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone finds applications in:

  • Chemistry: : Used as a precursor in the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: : Investigated for its potential as a bioactive molecule that can interact with biological macromolecules.

  • Medicine: : Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

  • Industry: : Utilized in the production of specialized materials, such as polymers and advanced composites.

Mechanism of Action

The compound's mechanism of action involves interactions at the molecular level:

  • Molecular Targets: : It may target enzymes, receptors, or nucleic acids, modulating their activity.

  • Pathways: : Inhibits or activates specific signaling pathways, leading to physiological effects such as inflammation reduction or cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Pyridinyl-Pyrrolidine Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound Pyrrolidine + pyridine + indole-ethanone 5-Br, 1-methylindole ~432.3 Bromopyridine-pyrrolidine ether linkage; ethanone-indole
2-(4-((2-Ethylhexyl)oxy)pyridin-2-yl)-1-(pyrrolidin-1-yl)propan-1-one Pyrrolidine + pyridine + propanone 2-Ethylhexyloxy ~334.4 Alkoxy substituent; lacks indole
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Pyrrolidine + pyridine + ethanone Methoxy, pyrrolidinyl ~261.3 Methoxy group; ethanone directly on pyridine

Key Differences :

  • The ethylhexyloxy analog () prioritizes lipophilicity but lacks the indole’s aromaticity, which may reduce target binding specificity .

Bromopyridine-Containing Ethanones

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
1-(5-Bromopyridin-3-yl)ethanone Pyridine + ethanone 5-Br ~214.0 Bromine at pyridine position 5
1-(5-Bromo-2-methylpyridin-3-yl)ethanone Pyridine + ethanone 5-Br, 2-methyl ~228.0 Methyl group enhances steric hindrance
1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone Pyridine + ethanone 5-Br, 6-Cl, 2-methyl ~248.5 Halogen-rich; higher molecular weight

Key Differences :

  • The target compound positions the ethanone away from the pyridine, unlike these analogs where ethanone is directly attached.
  • Halogenation (Br, Cl) in ’s compound increases polarity but may reduce bioavailability compared to the target’s bromine-only substitution .

Indole-Containing Ketones

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound Indole + ethanone + pyrrolidine-pyridine 1-Methylindole ~432.3 Methyl group prevents N-H bonding
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone Indole + pyrazole + pyridine Phenyl, dihydropyrazole ~394.4 Pyrazole linker; lacks pyrrolidine
1-[3-[(4-Bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanone Phenyl + ethanone + imidazole 4-Bromobenzyloxy ~399.2 Bromobenzyloxy group; imidazole instead of indole

Key Differences :

  • The target’s 1-methylindole avoids metabolic deactivation (common in unsubstituted indoles) and enhances stability .

Pyrrolidine/Pyrrole Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound Pyrrolidine + indole 5-Bromopyridinyloxy ~432.3 Ether linkage to pyridine
(1-Amino-5-ethyl-1H-pyrrol-2-yl)(5-bromopyridin-3-yl)methanone Pyrrole + pyridine Amino, ethyl ~309.2 Smaller ring (pyrrole); amino group

Key Differences :

  • The pyrrolidine ring in the target provides a larger, more flexible scaffold compared to the pyrrole analog, which may improve binding pocket accommodation .
  • The amino group in ’s compound introduces hydrogen-bonding capability absent in the target, altering solubility and reactivity .

Q & A

Q. What are the established synthetic routes for 1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone?

The synthesis typically involves multi-step protocols:

  • Step 1 : Bromination of an indole precursor to introduce the 5-bromo substituent.
  • Step 2 : Functionalization of the pyrrolidine ring via nucleophilic substitution (e.g., using NaH or KOtBu in DMF/THF) to attach the pyridinyloxy group .
  • Step 3 : Condensation with a 1-methylindole-3-ethylketone intermediate under basic conditions. Yield optimization often requires inert atmospheres and controlled temperatures (e.g., 0–5°C for sensitive steps) .

Q. What structural features of this compound influence its biological activity?

Key structural determinants include:

  • 5-Bromopyridine moiety : Enhances electrophilicity and potential for halogen bonding with biological targets .
  • Pyrrolidine-ethoxy linker : Modulates conformational flexibility and membrane permeability .
  • 1-Methylindole group : Contributes to π-π stacking interactions with aromatic residues in enzyme active sites . Comparative studies show bromine’s superior bioactivity over chloro analogs in enzyme inhibition assays .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirms regiochemistry (e.g., pyridine C-H coupling in 1H NMR) and stereochemical purity (e.g., pyrrolidine ring conformation) .
  • HPLC-MS : Quantifies purity (>95% typically required for pharmacological studies) and detects trace intermediates .
  • X-ray Crystallography : Resolves 3D conformation, critical for docking studies .

Q. How are preliminary biological activities screened for this compound?

  • In vitro assays :
  • Enzyme inhibition : Dose-response curves against kinases or cytochrome P450 isoforms (IC50 determination) .
  • Cell viability : MTT assays in cancer cell lines (e.g., IC50 values in HepG2 or MCF-7) .
    • Binding studies : Surface plasmon resonance (SPR) to measure affinity for target receptors .

Q. What are the solubility and formulation considerations for in vitro studies?

  • Solubility : Typically low in aqueous buffers; DMSO stock solutions (10 mM) are standard .
  • Formulation : Co-solvents (e.g., PEG-400) or cyclodextrin complexes improve bioavailability in pharmacokinetic assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereochemical purity during synthesis?

  • Solvent selection : THF improves pyrrolidine ring formation vs. DMF, which may cause side reactions .
  • Catalyst screening : Pd(OAc)₂ or CuI enhances coupling efficiency in halogenated intermediates .
  • Temperature control : Slow addition of reagents at −78°C minimizes racemization in chiral centers .

Q. What computational strategies predict the compound’s biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite identifies potential binding pockets (e.g., kinase ATP sites) .
  • Pharmacophore modeling : Matches the bromopyridine and indole motifs to known inhibitor scaffolds .
  • MD simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS) .

Q. How do halogen substitutions (Br vs. Cl) impact structure-activity relationships (SAR)?

  • Bromine : Higher lipophilicity (logP increase by ~0.5) improves membrane penetration but may reduce solubility .
  • Chlorine : Lower steric hindrance enhances binding in constrained active sites (e.g., CYP450 isoforms) .
  • Data : In kinase assays, Br analogs show 10-fold lower IC50 values than Cl derivatives .

Q. What challenges arise in resolving stereoisomers during analytical characterization?

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers with >99% ee .
  • VCD Spectroscopy : Detects subtle conformational differences in pyrrolidine rings .
  • Crystallization issues : Bromine’s heavy atom effect aids X-ray resolution but may complicate crystal growth .

Q. Which in vitro models are suitable for toxicological profiling?

  • Hepatotoxicity : Primary hepatocyte cultures assess CYP450 inhibition (e.g., CYP3A4/2D6) .
  • hERG assay : Patch-clamp electrophysiology evaluates cardiac liability (IC50 < 10 µM indicates risk) .
  • Ames test : Salmonella typhimurium strains (TA98/TA100) screen for mutagenicity .

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